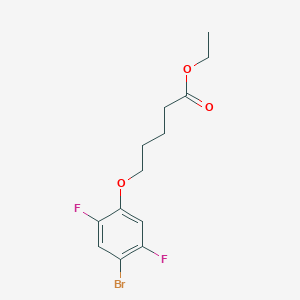

Ethyl 5-(4-bromo-2,5-difluoro-phenoxy)pentanoate

Description

Ethyl 5-(4-bromo-2,5-difluoro-phenoxy)pentanoate is a halogenated aromatic ester characterized by a pentanoate backbone linked to a phenoxy group substituted with bromine at the 4-position and fluorine atoms at the 2- and 5-positions.

Properties

IUPAC Name |

ethyl 5-(4-bromo-2,5-difluorophenoxy)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrF2O3/c1-2-18-13(17)5-3-4-6-19-12-8-10(15)9(14)7-11(12)16/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIMHQVIIZXRJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=CC(=C(C=C1F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601179953 | |

| Record name | Pentanoic acid, 5-(4-bromo-2,5-difluorophenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601179953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443305-35-8 | |

| Record name | Pentanoic acid, 5-(4-bromo-2,5-difluorophenoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443305-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 5-(4-bromo-2,5-difluorophenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601179953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-bromo-2,5-difluoro-phenoxy)pentanoate typically involves the reaction of 4-bromo-2,5-difluorophenol with ethyl 5-bromopentanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-bromo-2,5-difluoro-phenoxy)pentanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The phenoxy group can undergo oxidation to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like DMF.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxy derivatives.

Oxidation: Formation of quinones and related compounds.

Reduction: Formation of the corresponding alcohols and diols.

Scientific Research Applications

Ethyl 5-(4-bromo-2,5-difluoro-phenoxy)pentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-bromo-2,5-difluoro-phenoxy)pentanoate involves its interaction with specific molecular targets and pathways. The bromo and difluoro substituents on the phenoxy group enhance its reactivity and binding affinity to target molecules. The ester group allows for easy modification and conjugation with other bioactive molecules, facilitating its use in various applications .

Comparison with Similar Compounds

Substituent Variations in Phenoxy-Pentanoate Esters

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Halogen Effects: Bromine (Br) in the target compound increases molecular weight and may enhance electrophilicity at the 4-position, making it reactive in cross-coupling reactions. In contrast, chlorine (Cl) in Ethyl 5-(2-chloro-4-fluorophenoxy)pentanoate provides stronger electron withdrawal but lower steric hindrance compared to Br .

- Commercial Availability : The target compound’s discontinued status contrasts with its 2,5-difluoro and 2-chloro-4-fluoro analogues, which remain available through multiple suppliers .

Functional Group Analogues

- Hydroxyphenyl Derivatives: Ethyl 5-(2/3/4-hydroxyphenyl)pentanoate () replaces halogens with hydroxyl (-OH) groups, significantly increasing polarity and hydrogen-bonding capacity. These derivatives are more hydrophilic but lack the electrophilic halogen sites critical for Suzuki-Miyaura or Ullmann couplings .

- Indole-Based Esters: Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate () features a brominated indole ring instead of a phenoxy group. 4-phenoxy) alters regioselectivity in further functionalization .

Physicochemical and Application Differences

- Reactivity : The 4-bromo substituent in the target compound offers a handle for transition-metal-catalyzed reactions (e.g., palladium-mediated cross-couplings), whereas fluorine-substituted analogues are more inert but serve as stable intermediates in agrochemical or pharmaceutical synthesis .

- Thermal Stability : Fluorine’s strong C-F bond likely improves thermal stability compared to hydroxylated analogues, which may degrade under high-temperature conditions .

Biological Activity

Ethyl 5-(4-bromo-2,5-difluoro-phenoxy)pentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its mechanisms of action, biological effects, and applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C13H14BrF2O3

- Molecular Weight : 335.15 g/mol

- Structural Features :

- The compound contains a bromo group and difluoro substituents on the phenoxy ring, which may enhance its biological activity through increased lipophilicity and altered receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The ester group can undergo hydrolysis to release the corresponding acid, which may interact with various enzymes. This interaction can modulate enzyme activity, potentially affecting metabolic pathways.

- Receptor Modulation : The difluorophenoxy group enhances binding affinity to specific receptors, leading to modulation of their activity. For instance, it may act as a selective estrogen receptor modulator (SERM), influencing conditions such as osteoporosis and other estrogen-related disorders .

In Vitro Studies

Research indicates that this compound exhibits various biological activities:

- Antiproliferative Effects : Preliminary studies suggest that this compound can inhibit the proliferation of certain cancer cell lines. For example, it demonstrated significant activity against breast cancer cell lines by inducing apoptosis .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

In Vivo Studies

In animal models, the compound has shown promise in treating conditions associated with estrogen deficiency:

- Osteoporosis : this compound has been investigated for its potential to enhance bone density and reduce fracture risk in ovariectomized rats, a common model for postmenopausal osteoporosis .

Case Studies

-

Case Study on Osteoporosis :

- A study involving ovariectomized rats treated with this compound showed a significant increase in bone mineral density compared to the control group. This suggests potential therapeutic benefits for postmenopausal women at risk of osteoporosis.

-

Cancer Cell Line Study :

- In vitro assays demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, indicating its potential as an anticancer agent.

Applications in Medicine

Given its biological activities, this compound is being explored for various therapeutic applications:

- Treatment of Osteoporosis : As a SERM, it could provide benefits in managing bone health in postmenopausal women.

- Cancer Therapy : Its antiproliferative properties suggest potential use in cancer treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.